![molecular formula C26H31N5O6 B14547665 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) CAS No. 61867-09-2](/img/structure/B14547665.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group during the coupling reactions. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) may involve automated peptide synthesizers that can handle large-scale synthesis. These machines are capable of performing multiple coupling and deprotection steps with high efficiency and precision. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to cleave disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the peptide from enzymatic degradation, allowing it to reach its target site. Once at the target site, the peptide can bind to the active site of an enzyme or receptor, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]glycyl-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]glycyl-D-proline
- N-[(Benzyloxy)carbonyl]glycylglycine
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-) is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protective group. This combination of features makes it a valuable tool for studying peptide chemistry and developing new therapeutic agents.
Properties
CAS No. |
61867-09-2 |
|---|---|
Molecular Formula |
C26H31N5O6 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N5O6/c27-22(32)15-28-24(34)20(14-18-8-3-1-4-9-18)30-25(35)21-12-7-13-31(21)23(33)16-29-26(36)37-17-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2,(H2,27,32)(H,28,34)(H,29,36)(H,30,35)/t20-,21-/m0/s1 |
InChI Key |
CBKWOFUPZGOQGX-SFTDATJTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


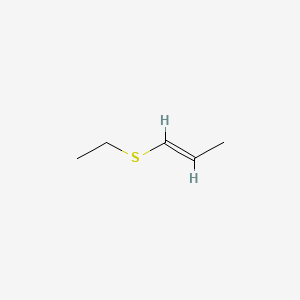
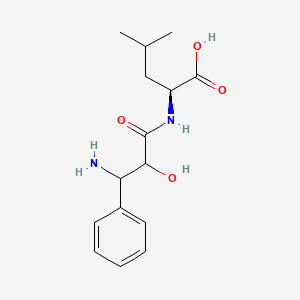
![1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14547595.png)



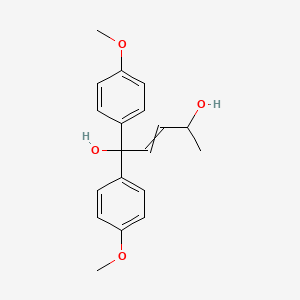
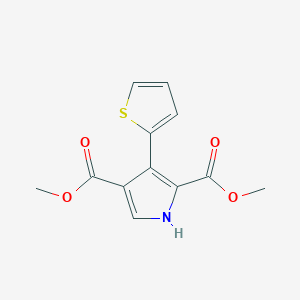
![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
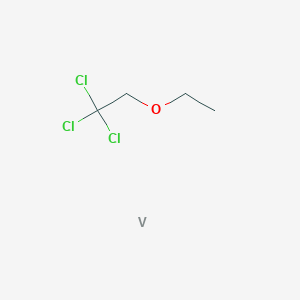
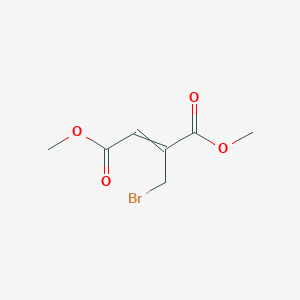
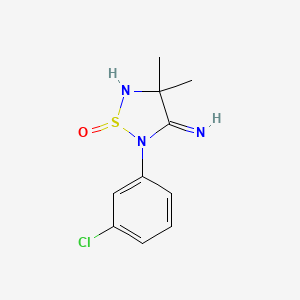
![1-[2-(5-Amino-4-nitro-1H-pyrazol-3-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14547655.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-](/img/structure/B14547666.png)
